molecular formula C12H12N4O3 B11214457 6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

Cat. No.: B11214457
M. Wt: 260.25 g/mol
InChI Key: WBEHRAMVNFBAJJ-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a nitro group and an amine group The presence of the 3,5-dimethylphenoxy group adds to its structural complexity and potential for diverse chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of a halogen in 6-chloropyrimidines with 3,5-dimethylphenol in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) . The nitro group can be introduced through nitration reactions, and the amine group can be introduced via reduction of a nitro precursor or direct amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 6-(3,5-dimethylphenoxy)-5-aminopyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and an amine group on the pyrimidine ring allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

6-(3,5-dimethylphenoxy)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C12H12N4O3/c1-7-3-8(2)5-9(4-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

WBEHRAMVNFBAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C

Origin of Product

United States

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